Methyl 2-chloro-5-methylnicotinate

Beschreibung

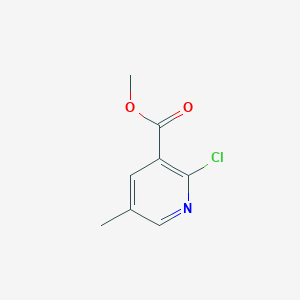

Methyl 2-chloro-5-methylnicotinate (CAS 65169-43-9) is a pyridine derivative characterized by a chlorine substituent at the 2-position, a methyl group at the 5-position, and a methyl ester functional group at the 3-position of the pyridine ring (Figure 1). Its molecular formula is C₈H₈ClNO₂, with a molecular weight of 185.61 g/mol . This compound is utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules. Its structural features, including halogen and ester groups, contribute to its reactivity and versatility in cross-coupling reactions and functional group transformations.

Eigenschaften

IUPAC Name |

methyl 2-chloro-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)7(9)10-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKUGIKLNXFRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469797 | |

| Record name | Methyl 2-chloro-5-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65169-43-9 | |

| Record name | Methyl 2-chloro-5-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-5-methylnicotinate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 5-bromo-2-chloronicotinate with potassium phosphate (K3PO4), methylboronic acid, and tricyclohexylphosphine in a toluene/water mixture under a nitrogen atmosphere. Palladium acetate (Pd(OAc)2) is used as a catalyst in this reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-chloro-5-methylnicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : Methyl 2-chloro-5-methylnicotinate serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

2. Biological Studies

- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes by binding to their active sites, thus blocking their activity. This property is crucial in drug development, particularly for diseases involving enzyme dysregulation.

- Receptor Binding : The compound interacts with specific receptors, which may modulate signaling pathways relevant to various biological processes.

3. Medicinal Chemistry

- Potential Therapeutic Applications : There is ongoing research into its use as a therapeutic agent for conditions such as Alzheimer's disease due to its interaction with muscarinic acetylcholine receptors (mAChRs) .

Case Studies and Research Findings

Several significant studies have highlighted the potential of this compound:

- Neuroprotective Effects : A study demonstrated that related compounds improved cognitive function in animal models of Alzheimer's disease by modulating cholinergic signaling pathways .

- Anti-inflammatory Activity : Another investigation showed that derivatives exhibited anti-inflammatory properties by inhibiting NF-kB signaling pathways, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Properties : Comparative studies indicated that similar compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential utility in treating infections .

Wirkmechanismus

The mechanism of action of Methyl 2-chloro-5-methylnicotinate involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through interactions with enzymes and receptors involved in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methyl 2-chloro-5-methylnicotinate belongs to a family of halogenated pyridinecarboxylates. Below is a detailed comparison with its analogs, focusing on structural features, physicochemical properties, and applications.

Ethyl 2-chloro-5-methylnicotinate (CAS 894074-85-2)

- Molecular Formula: C₉H₁₀ClNO₂

- Molecular Weight : 199.63 g/mol

- Structural Differences : The ethyl ester group at the 3-position replaces the methyl ester in the parent compound.

- Applications : Widely used in pharmaceuticals (e.g., kinase inhibitors) and skincare products due to enhanced lipophilicity compared to the methyl ester .

- Stability : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters under physiological conditions, impacting drug bioavailability .

Methyl 2-chloro-5-iodonicotinate (CAS 78686-83-6)

- Molecular Formula: C₇H₅ClINO₂

- Molecular Weight : 297.48 g/mol

- Structural Differences : Iodine replaces the methyl group at the 5-position.

- Reactivity : The larger atomic radius of iodine enhances susceptibility to nucleophilic aromatic substitution, making it valuable in radiopharmaceutical synthesis .

Methyl 5-bromo-6-chloronicotinate (CAS 78686-77-8)

- Molecular Formula: C₇H₅BrClNO₂

- Molecular Weight : 250.48 g/mol

- Structural Differences : Bromine at the 5-position and chlorine at the 6-position.

- Applications : Used in agrochemical research for herbicide development, leveraging dual halogen substituents for increased herbicidal activity .

6-Chloro-4-methyl-3-pyridinecarboxylic acid (CAS 503555-50-8)

- Molecular Formula: C₇H₆ClNO₂

- Molecular Weight : 171.58 g/mol

- Structural Differences : Carboxylic acid replaces the methyl ester, and a methyl group is at the 4-position.

Data Table: Key Parameters of Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Applications |

|---|---|---|---|---|---|

| This compound | 65169-43-9 | C₈H₈ClNO₂ | 185.61 | 2-Cl, 5-CH₃, 3-COOCH₃ | Pharmaceuticals, Agrochemicals |

| Ethyl 2-chloro-5-methylnicotinate | 894074-85-2 | C₉H₁₀ClNO₂ | 199.63 | 2-Cl, 5-CH₃, 3-COOCH₂CH₃ | Drug intermediates, Skincare |

| Methyl 2-chloro-5-iodonicotinate | 78686-83-6 | C₇H₅ClINO₂ | 297.48 | 2-Cl, 5-I, 3-COOCH₃ | Radiopharmaceuticals |

| Methyl 5-bromo-6-chloronicotinate | 78686-77-8 | C₇H₅BrClNO₂ | 250.48 | 5-Br, 6-Cl, 3-COOCH₃ | Herbicides |

| 6-Chloro-4-methyl-3-pyridinecarboxylic acid | 503555-50-8 | C₇H₆ClNO₂ | 171.58 | 6-Cl, 4-CH₃, 3-COOH | NSAID synthesis |

Research Findings and Trends

Reactivity Trends

- Halogen Effects : Iodine and bromine substituents increase electrophilicity, favoring Suzuki-Miyaura cross-coupling reactions. Chlorine, being smaller, offers better steric accessibility for nucleophilic attacks .

- Ester Hydrolysis : Methyl esters hydrolyze faster than ethyl esters in basic conditions, influencing their roles in prodrug design .

Pharmacological Relevance

- Ethyl 2-chloro-5-methylnicotinate demonstrates superior blood-brain barrier penetration in preclinical studies compared to the methyl analog, making it a candidate for CNS-targeted therapies .

- This compound’s intermediate role in synthesizing kinase inhibitors is well-documented, with patent filings highlighting its utility in oncology .

Biologische Aktivität

Methyl 2-chloro-5-methylnicotinate (C8H8ClNO2) is a compound of interest in medicinal chemistry and biological research due to its potential bioactive properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 2-position and a methyl group at the 5-position of the pyridine ring. The molecular weight of this compound is approximately 185.61 g/mol .

Synthesis Methods:

- Chlorination and Esterification: The synthesis typically involves chlorination of nicotinic acid derivatives followed by esterification with methanol.

- Reagents Used: Common reagents include sulfuric acid as a catalyst and various halogenating agents for chlorination .

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its effects on cellular processes and potential therapeutic applications.

The compound may exert its effects through several mechanisms:

- Enzyme Inhibition: It has been shown to interact with specific enzymes, potentially inhibiting their activity, which can lead to altered metabolic pathways .

- Receptor Modulation: Similar compounds have demonstrated the ability to modulate receptor activity, influencing signaling pathways involved in cell proliferation and apoptosis .

Case Studies and Research Findings

-

Anticancer Activity:

- A study indicated that halogenated pyridine derivatives exhibit significant anticancer properties. This compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth .

- Results from in vitro assays demonstrated that the compound could induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

- Neuroprotective Effects:

- Antimicrobial Activity:

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Enhances neuronal survival under stress | |

| Antimicrobial | Effective against specific bacterial strains |

Table 2: Synthesis Parameters

| Step | Reagents Used | Conditions |

|---|---|---|

| Chlorination | Chlorinating agents | Reflux with acid |

| Esterification | Methanol, sulfuric acid | Reflux |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.